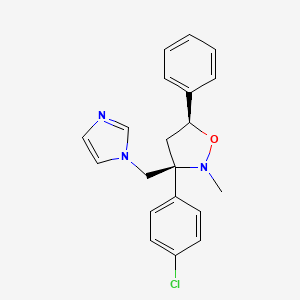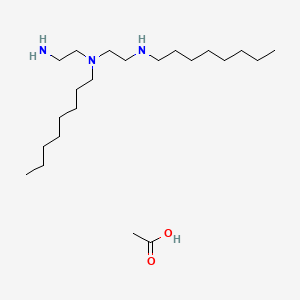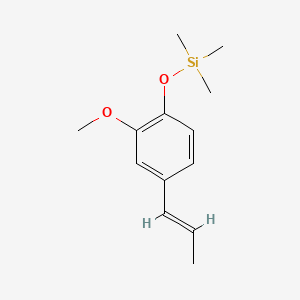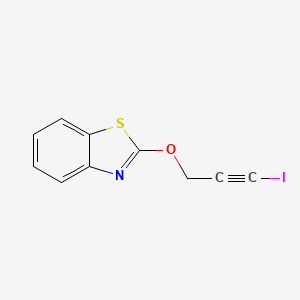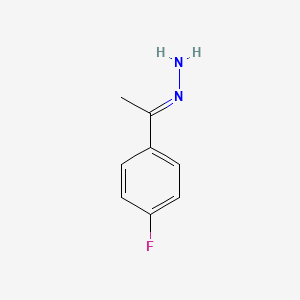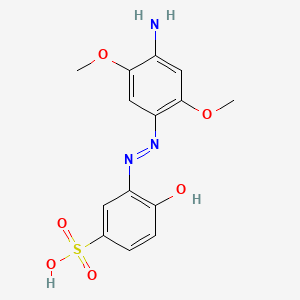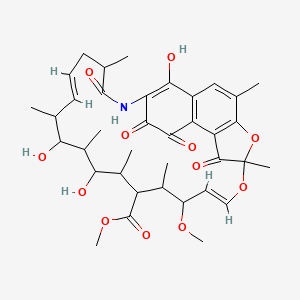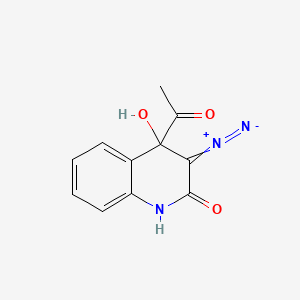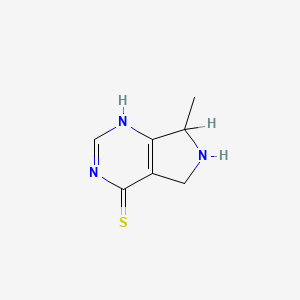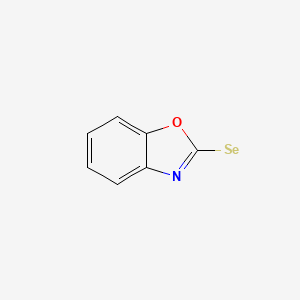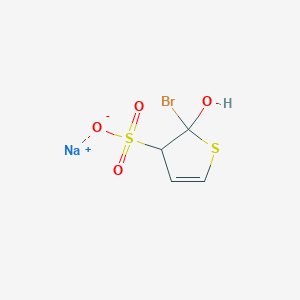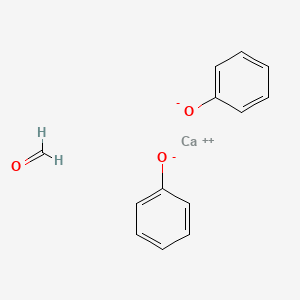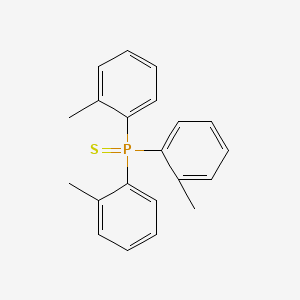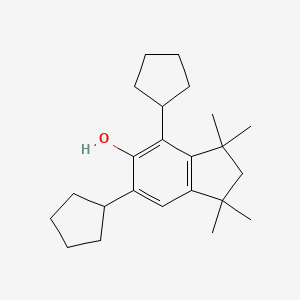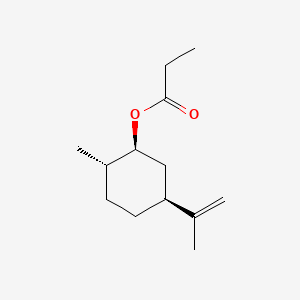
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate is an organic compound that belongs to the class of cyclohexyl esters This compound is characterized by a cyclohexane ring substituted with a methyl group and a methylvinyl group, along with a propionate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate typically involves the esterification of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexanol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2beta,5alpha)-
- Menthol
- Hexahydrothymol
Uniqueness
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate is unique due to its specific structural configuration and the presence of both a methylvinyl group and a propionate ester. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
71662-22-1 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h10-12H,2,5-8H2,1,3-4H3/t10-,11-,12-/m0/s1 |
Clave InChI |
HWOVQMSYUZIVEB-SRVKXCTJSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1C[C@H](CC[C@@H]1C)C(=C)C |
SMILES canónico |
CCC(=O)OC1CC(CCC1C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


